![molecular formula C8H8N2S B2822106 Benzo[d]thiazol-5-ylmethanamine CAS No. 933725-07-6](/img/structure/B2822106.png)
Benzo[d]thiazol-5-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-5-ylmethanamine is a heterocyclic organic compound that features a benzothiazole ring fused with a methanamine group. This compound is part of the broader class of thiazoles, which are known for their diverse biological and chemical properties. The benzothiazole moiety is a prominent structural feature in various natural products and synthetic compounds, contributing to its significance in medicinal chemistry and industrial applications .
Mecanismo De Acción
Target of Action
Benzo[d]thiazol-5-ylmethanamine is a benzothiazole derivative that has been found to have potent inhibitory activity against M. tuberculosis . The primary target of this compound is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption leads to a weakening of the mycobacterial cell wall, making the bacteria more susceptible to the immune response and other anti-tubercular drugs .
Biochemical Pathways
The inhibition of DprE1 by this compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a cascade of effects that weaken the bacteria and enhance its susceptibility to other drugs .
Pharmacokinetics
The compound’s molecular weight, as reported, is 16423 , which suggests it may have favorable absorption and distribution characteristics
Result of Action
The result of the action of this compound is the inhibition of M. tuberculosis growth . By targeting and inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and increased susceptibility of the bacteria to other drugs .
Análisis Bioquímico
Biochemical Properties
Benzo[d]thiazol-5-ylmethanamine has been identified as an inhibitor of O-GlcNAcase (OGA), an enzyme involved in the post-translational modification of proteins . This interaction suggests that this compound may play a role in regulating protein function and stability.
Cellular Effects
The inhibition of OGA by this compound can impact various cellular processes. For instance, it can influence cell signaling pathways and gene expression, particularly those related to tau-mediated neurodegeneration, such as Alzheimer’s disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to OGA, thereby inhibiting its activity. This inhibition can lead to changes in the phosphorylation state of tau, a protein implicated in neurodegenerative diseases .
Metabolic Pathways
This compound’s involvement in metabolic pathways is largely tied to its interaction with OGA. By inhibiting OGA, it could potentially affect the metabolism of O-GlcNAc-modified proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-5-ylmethanamine typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method includes the reaction of 2-aminothiophenol with formaldehyde under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Benzo[d]thiazol-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
Benzo[d]thiazol-5-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Benzothiazole: A parent compound with similar structural features but lacking the methanamine group.
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring system.
Uniqueness: Benzo[d]thiazol-5-ylmethanamine is unique due to the presence of both the benzothiazole ring and the methanamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
1,3-benzothiazol-5-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFFILJWRNVPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)N=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933725-07-6 |
Source


|
| Record name | 1-(1,3-benzothiazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2822023.png)
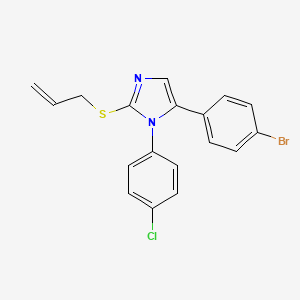
![3-(azepane-1-carbonyl)-1-[(4-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2822026.png)
![2-furyl[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2822027.png)
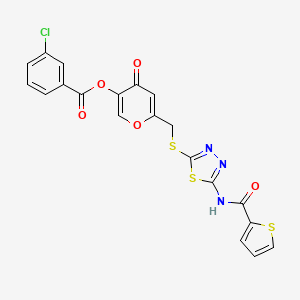
![3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B2822031.png)
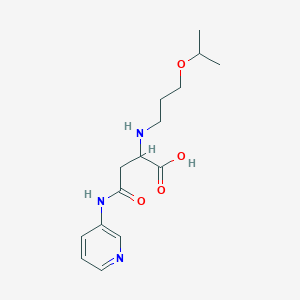
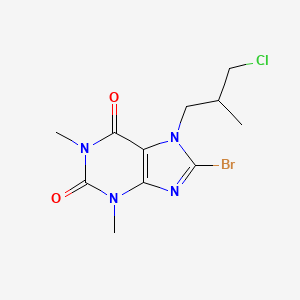
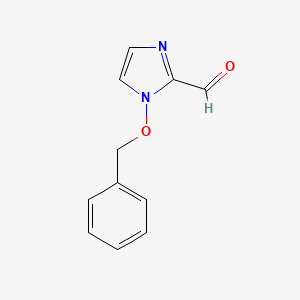
![N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B2822037.png)
![2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2822038.png)
![ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2822040.png)


